![molecular formula C12H13Cl2N3 B1306355 C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine CAS No. 435342-02-2](/img/structure/B1306355.png)
C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
準備方法
The synthesis of C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine involves several steps. One common method is the reaction of 1H-naphtho[2,3-d]imidazole with methylamine under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
化学反応の分析
C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce amine derivatives .
科学的研究の応用
C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the phosphorylation of proteins involved in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival . This inhibition can result in antiproliferative effects on cancer cells .
類似化合物との比較
C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine can be compared with other imidazole derivatives such as:
1H-naphtho[2,3-d]imidazole: Similar in structure but lacks the methylamine group.
1H-imidazole: A simpler structure with a broader range of applications.
2-methyl-1H-imidazole: Contains a methyl group at a different position, leading to different chemical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications .
特性
CAS番号 |
435342-02-2 |
|---|---|
分子式 |
C12H13Cl2N3 |
分子量 |
270.15 g/mol |
IUPAC名 |
1H-benzo[f]benzimidazol-2-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C12H11N3.2ClH/c13-7-12-14-10-5-8-3-1-2-4-9(8)6-11(10)15-12;;/h1-6H,7,13H2,(H,14,15);2*1H |
InChIキー |
KXPFSPXDZIMEIZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CN |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


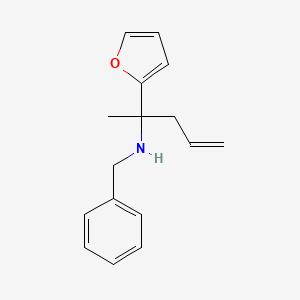
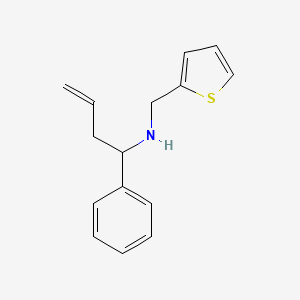

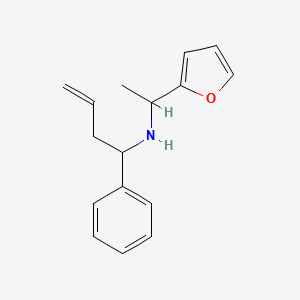

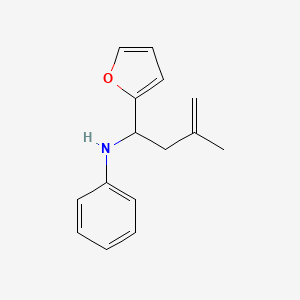
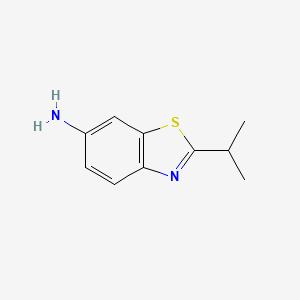
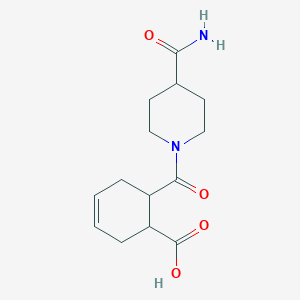
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-chloroacetate](/img/structure/B1306294.png)
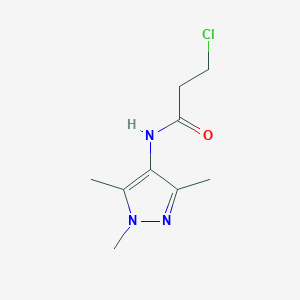



![Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine](/img/structure/B1306306.png)
